molecular formula C21H17ClF3N3OS B2818979 (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359401-41-4

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2818979
CAS RN: 1359401-41-4
M. Wt: 451.89
InChI Key: SQLPOFNRVFHLGB-UHFFFAOYSA-N
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Description

The compound (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is an organic compound. It contains a trifluoromethyl group, which is a functional group in organofluorine chemistry with the formula -CF3 . Trifluoromethyl-containing compounds often exhibit numerous pharmacological activities .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Studies

  • Evaluation of Accelerator Mass Spectrometry : One study utilized accelerator mass spectrometry (AMS) to analyze samples from subjects administered nanoCurie doses of a farnesyl transferase inhibitor, showcasing the methodology's potential in human mass balance and metabolism studies. This approach demonstrated the ability to detect drug-related carbon-14 in plasma, urine, and feces, providing detailed pharmacokinetic data (Garner et al., 2002).

Metabolic Pathway Investigations

  • Kynurenine Pathway Activities in HIV/AIDS : Research on the kynurenine pathway, which involves tryptophan catabolism, has shown significant differences in the activities of this pathway in sub-Saharan HIV/AIDS populations compared to controls. This pathway's dysregulation has implications for understanding the metabolic and neurotoxic effects in HIV/AIDS, including the potential roles of metabolites like quinolinic acid (Bipath et al., 2015).

Pharmacological and Toxicological Profiles

  • Pharmacokinetic and Tolerance Studies : Detailed pharmacokinetic and tolerance profiles of novel compounds, including fluoroquinolones and other chemically related entities, have been established through rigorous human and animal studies. These studies assess absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside evaluating potential side effects, thereby informing dosage guidelines and safety parameters (Nakashima et al., 1995).

Disease Model Applications

  • Alzheimer's Disease Research : Metabolites within the kynurenine pathway, such as 3-hydroxykynurenine and quinolinic acid, have been studied in the context of Alzheimer's disease. Alterations in their levels have been implicated in the disease's neuropathogenesis, suggesting their potential roles in both the development and progression of Alzheimer's (Schwarz et al., 2013).

Mechanism of Action

Target of Action

Related compounds have been shown to have analgesic properties , suggesting that this compound may interact with pain receptors or pathways.

Mode of Action

It’s worth noting that similar compounds have been shown to have analgesic effects . These compounds likely interact with their targets, leading to changes in cellular signaling and response to pain stimuli.

Biochemical Pathways

Given the analgesic properties of related compounds , it is plausible that this compound may affect pain signaling pathways.

Result of Action

Related compounds have been shown to have analgesic effects , suggesting that this compound may also have a role in pain relief.

properties

IUPAC Name

[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3OS/c22-14-4-5-18-16(11-14)19(27-15-3-1-2-13(10-15)21(23,24)25)17(12-26-18)20(29)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLPOFNRVFHLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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